molecular formula C12H13BO3 B1587520 6-Ethoxy-2-naphthaleneboronic acid CAS No. 352525-98-5

6-Ethoxy-2-naphthaleneboronic acid

Cat. No.: B1587520
CAS No.: 352525-98-5
M. Wt: 216.04 g/mol
InChI Key: INXXVGFSXYJGHI-UHFFFAOYSA-N
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Description

6-Ethoxy-2-naphthaleneboronic acid is an organic compound with the molecular formula C10H6OCH2CH3B(OH)2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with an ethoxy group at the 6-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Mode of Action

6-Ethoxy-2-naphthaleneboronic acid is a boronic acid derivative. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors in the body. They are often used in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction, to form carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 6-Ethoxy-2-naphthaleneboronic acid are not well-documented in the literature. Boronic acids, in general, are known to interact with various enzymes and proteins. They can form reversible covalent bonds with proteins, particularly with serine and threonine residues. This property makes them useful in the study of protein function and structure .

Cellular Effects

The specific cellular effects of this compound are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that boronic acids can interact with biomolecules through the formation of boronate esters. This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-naphthaleneboronic acid typically involves the reaction of 6-ethoxy-2-naphthyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2-naphthaleneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., THF, DMF)

    Conditions: Heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon)

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Comparison: 6-Ethoxy-2-naphthaleneboronic acid is unique due to the presence of the ethoxy group at the 6-position, which can influence its reactivity and selectivity in coupling reactions. Compared to 6-Methoxy-2-naphthaleneboronic acid, the ethoxy group provides different electronic and steric effects, potentially leading to variations in reaction outcomes .

Properties

IUPAC Name

(6-ethoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3/c1-2-16-12-6-4-9-7-11(13(14)15)5-3-10(9)8-12/h3-8,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXVGFSXYJGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405141
Record name 6-Ethoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-98-5
Record name 6-Ethoxynaphthalen-2-yl boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-6-naphthaleneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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